![molecular formula C16H19N3O B7539667 N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7539667.png)
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a novel selective androgen receptor modulator (SARM) that has been extensively studied for its ability to selectively target androgen receptors in the body.
作用机制
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its selective binding to androgen receptors in the body. This binding activates the androgen receptor and leads to the activation of a variety of downstream signaling pathways. These pathways ultimately result in the anabolic effects of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, including increased muscle mass and bone density.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. These include increased muscle mass, increased bone density, and improved bone strength. It has also been shown to have a positive effect on lipid metabolism, with a decrease in LDL cholesterol and an increase in HDL cholesterol. Additionally, N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have a positive effect on glucose metabolism, with improved insulin sensitivity.
实验室实验的优点和局限性
One of the major advantages of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide for lab experiments is its high selectivity for androgen receptors. This allows for more targeted research and reduces the potential for off-target effects. However, one limitation of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is its relatively short half-life, which can make it difficult to study in vivo.
未来方向
There are several future directions for the study of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One area of research is the potential use of this compound for the treatment of muscle wasting and osteoporosis. Additionally, there is interest in studying the effects of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide on glucose metabolism and insulin sensitivity. Other future directions include the development of more potent and selective N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamides, as well as the study of the long-term safety and efficacy of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in humans.
Conclusion:
In conclusion, N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a promising compound for the treatment of a variety of conditions. Its high selectivity for androgen receptors and anabolic effects make it a promising candidate for the treatment of muscle wasting, osteoporosis, and hypogonadism. Further research is needed to fully understand the potential of this compound and its long-term safety and efficacy in humans.
合成方法
The synthesis of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-bromo-5,6,7,8-tetrahydronaphthalen-2-ol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then treated with acetic anhydride to yield the final product.
科学研究应用
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been shown to have a high affinity for androgen receptors and to selectively target these receptors in the body. This makes it a promising candidate for the treatment of a variety of conditions, including muscle wasting, osteoporosis, and hypogonadism.
属性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19-11-15(10-17-19)18-16(20)9-12-6-7-13-4-2-3-5-14(13)8-12/h6-8,10-11H,2-5,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEFPDWIJGVOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。